molecular formula C21H26N2O6S B300685 5-(3-Ethoxy-4-isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

5-(3-Ethoxy-4-isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Numéro de catalogue B300685
Poids moléculaire: 434.5 g/mol
Clé InChI: FJLQNIFSIIAISA-LDADJPATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-Ethoxy-4-isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, commonly known as EIT, is a thiazolidinedione derivative that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, making it a potential candidate for the development of new drugs.

Mécanisme D'action

EIT exerts its pharmacological effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibit the activity of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). These actions contribute to its anti-inflammatory and anticancer properties. EIT has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
EIT has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the proliferation and migration of cancer cells and induces apoptosis. EIT has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

EIT has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown good stability under various conditions. It has also been shown to be non-toxic and well-tolerated in animal studies. However, EIT has some limitations, including its poor solubility in water and its tendency to form aggregates in solution.

Orientations Futures

There are several future directions for the research and development of EIT. One potential direction is the optimization of its pharmacological properties through structural modifications. Another direction is the investigation of its potential for the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of new drug delivery systems for EIT could enhance its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of EIT involves the condensation of 3-ethoxy-4-isopropoxybenzaldehyde with 2-(4-morpholinyl)-2-oxoethylamine followed by the addition of thiosemicarbazide and acetic anhydride. The reaction mixture is then heated under reflux conditions to obtain the final product.

Applications De Recherche Scientifique

EIT has been extensively studied for its potential pharmacological activities. It has been shown to exhibit anti-inflammatory, anticancer, antidiabetic, and antioxidant properties. The compound has also been investigated for its ability to inhibit the activity of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.

Propriétés

Nom du produit

5-(3-Ethoxy-4-isopropoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Formule moléculaire

C21H26N2O6S

Poids moléculaire

434.5 g/mol

Nom IUPAC

(5E)-5-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H26N2O6S/c1-4-28-17-11-15(5-6-16(17)29-14(2)3)12-18-20(25)23(21(26)30-18)13-19(24)22-7-9-27-10-8-22/h5-6,11-12,14H,4,7-10,13H2,1-3H3/b18-12+

Clé InChI

FJLQNIFSIIAISA-LDADJPATSA-N

SMILES isomérique

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC(C)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC(C)C

SMILES canonique

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.